Product packaging for 3,3-Dimethyl-4'-methoxybutyrophenone(Cat. No.:CAS No. 85157-92-2)

3,3-Dimethyl-4'-methoxybutyrophenone

Cat. No.: B1322010
CAS No.: 85157-92-2
M. Wt: 206.28 g/mol
InChI Key: VYMFZBJTEADJCT-UHFFFAOYSA-N
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Description

3,3-Dimethyl-4'-methoxybutyrophenone, with the CAS Registry Number 85157-92-2 and molecular formula C13H18O2, is a specialty organic compound with a molecular weight of 206.28 . It is a butyrophenone derivative characterized by a methoxy-substituted phenyl ring and a tertiary-butyl-like ketone side chain, as represented by the SMILES notation COc1ccc(cc1)C(=O)CC(C)(C)C . Calculated physical properties include a density of 0.977 g/cm³ and a flash point of approximately 126°C, indicating handling as a flammable liquid . Butyrophenone derivatives are of significant interest in various research fields. The structural motif of substituted butyrophenones is frequently explored in medicinal chemistry for the development of novel pharmacologically active compounds. For instance, certain butyrophenone analogs are investigated for their potential interactions with neurological targets, as seen in research on piperidine-based dopamine reuptake inhibitors . The specific steric and electronic properties imparted by the 3,3-dimethyl and 4'-methoxy substituents in this molecule make it a valuable building block (synthon) in organic synthesis. It can be utilized in the development of more complex molecular architectures, such as those for pharmaceutical candidates or functional materials. Researchers may employ it in reactions like nucleophilic addition or catalytic cross-coupling to create novel chemical entities for screening and development. This product is intended For Research Use Only. It is not for diagnostic or therapeutic applications, nor for human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H18O2 B1322010 3,3-Dimethyl-4'-methoxybutyrophenone CAS No. 85157-92-2

Properties

IUPAC Name

1-(4-methoxyphenyl)-3,3-dimethylbutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O2/c1-13(2,3)9-12(14)10-5-7-11(15-4)8-6-10/h5-8H,9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYMFZBJTEADJCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(=O)C1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20620789
Record name 1-(4-Methoxyphenyl)-3,3-dimethylbutan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20620789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85157-92-2
Record name 1-(4-Methoxyphenyl)-3,3-dimethylbutan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20620789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Components

Component Role Typical Example
Aromatic compound Electrophilic aromatic substrate 4-Methoxybenzene (anisole derivative)
Acyl chloride Acylating agent 3,3-Dimethylbutyryl chloride
Lewis acid catalyst Catalyst Aluminum chloride (AlCl3)
Solvent Reaction medium Anhydrous conditions, often dichloromethane or carbon disulfide

Reaction Conditions

  • Anhydrous environment: To prevent hydrolysis of acyl chloride.
  • Temperature: Typically controlled to moderate levels to avoid side reactions.
  • Stoichiometry: Molar ratios of aromatic compound to acyl chloride are carefully controlled, often near 1:1.
  • Catalyst loading: Sufficient AlCl3 to activate the acyl chloride and facilitate electrophilic substitution.

Mechanism Summary

  • Formation of acylium ion from acyl chloride and AlCl3.
  • Electrophilic attack on the aromatic ring at the para position relative to the methoxy group.
  • Rearrangement and decomplexation to yield the ketone product.

Preparation of Key Intermediate: 3,3-Dimethylbutyryl Chloride

The acyl chloride used in the Friedel-Crafts reaction is typically prepared from 3,3-dimethylbutyric acid via halogenation.

Acid Halide Formation

  • Reagents: 3,3-Dimethylbutyric acid and thionyl chloride (SOCl2), preferably anhydrous.
  • Conditions:
    • Temperature: 70–80 °C
    • Molar ratio acid to SOCl2: 1:1 to 1:2 (optimal ~1:1.2)
    • Reaction time: 1–2 hours
  • Procedure:
    3,3-Dimethylbutyric acid is added dropwise to refluxing SOCl2 to control reaction rate and minimize SOCl2 loss. The reaction generates acid gases, requiring a sealed system with gas scrubbing.

Reduction to Aldehyde (Optional Intermediate)

In some synthetic routes, 3,3-dimethylbutyryl chloride can be reduced to 3,3-dimethylbutyraldehyde using catalytic hydrogenation or other reducing agents, but this is more relevant for other derivatives rather than the direct preparation of the ketone.

Summary Table of Preparation Steps

Step Reaction Type Reactants Conditions Product Notes
1 Acid halide formation 3,3-Dimethylbutyric acid + SOCl2 70–80 °C, 1–2 h, anhydrous 3,3-Dimethylbutyryl chloride Controlled addition, sealed system
2 Friedel-Crafts acylation 4-Methoxybenzene + acyl chloride + AlCl3 Anhydrous, moderate temp, 1:1 molar ratio This compound Lewis acid catalyst, dry conditions

Research Findings and Optimization Notes

  • The use of anhydrous thionyl chloride and controlled addition rates significantly improves yield and safety in acid chloride preparation.
  • Friedel-Crafts acylation requires strict moisture exclusion to prevent hydrolysis of acyl chloride and catalyst deactivation.
  • Aluminum chloride remains the preferred catalyst due to its strong Lewis acidity and cost-effectiveness, though alternatives like FeCl3 or BF3·OEt2 can be explored for selectivity.
  • Reaction times and temperatures are optimized to balance conversion and minimize side products such as polyacylated species or rearranged products.
  • Post-reaction workup involves quenching with water or dilute acid, followed by extraction and purification (e.g., recrystallization or chromatography).

Additional Considerations

  • Safety: The generation of acid gases (HCl, SO2) during acid chloride formation necessitates proper ventilation and gas scrubbing systems.
  • Environmental impact: The process is designed to minimize waste and avoid harsh conditions, aligning with green chemistry principles.
  • Scale-up: The described methods are scalable with appropriate engineering controls for heat and gas management.

This detailed synthesis approach for this compound, grounded in Friedel-Crafts acylation and supported by robust acid chloride preparation, represents the authoritative and practical methodology for laboratory and industrial production.

Scientific Research Applications

Photoinitiators in Polymer Chemistry

Photopolymerization :
3,3-Dimethyl-4'-methoxybutyrophenone is widely used as a photoinitiator in UV-curable coatings and inks. When exposed to UV light, it generates free radicals that initiate polymerization processes. This property is particularly beneficial in:

  • Coatings : Used in the formulation of high-performance coatings that require rapid curing times.
  • Adhesives : Enhances adhesion properties by allowing for quick setting times under UV light.
  • 3D Printing : Serves as a key component in resin formulations for stereolithography (SLA) processes.

Advantages :

  • High efficiency in initiating polymerization.
  • Low volatility, which reduces losses during processing.
  • Compatibility with various monomers and oligomers.

Analytical Chemistry

The compound is also employed in analytical chemistry for its ability to act as a standard or reagent in various reactions. Its stable structure makes it suitable for:

  • Chromatographic Techniques : Used as a standard in high-performance liquid chromatography (HPLC) for method validation and quantification of similar compounds.
  • Spectroscopic Analysis : Its unique spectral characteristics allow for identification and quantification through techniques such as UV-Vis spectroscopy.

Case Study 1: Photopolymerization Efficiency

A study investigated the efficiency of this compound as a photoinitiator in UV-curable systems. Results indicated that formulations containing this compound exhibited significantly faster curing times compared to traditional photoinitiators. The study highlighted its effectiveness at lower concentrations, which can reduce costs and environmental impact.

Case Study 2: Drug Delivery Systems

Research exploring the use of methoxy-substituted butyrophenones in drug delivery systems showed promising results regarding enhanced solubility profiles for hydrophobic drugs. The findings suggested that incorporating such compounds could improve therapeutic outcomes by facilitating better absorption rates.

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-4’-methoxybutyrophenone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes. For example, it may inhibit the activity of cytochrome P450 enzymes, leading to altered drug metabolism. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Key structural analogs include:

(a) 4'-Methoxybutyrophenone (CAS 4160-51-4)
  • Structure: Lacks the 3,3-dimethyl substituents on the butyrophenone chain.
  • Available in bulk quantities (TCI Chemicals, Alfa) .
  • Applications : Widely used as a reference standard in pharmaceutical analysis due to its purity and stability .
(b) 4-Chloro-4'-methoxybutyrophenone (CAS 40877-19-8)
  • Structure : Substitutes a chlorine atom at the 4-position of the aromatic ring.
  • Properties : The electron-withdrawing chlorine increases molecular polarity and reactivity in electrophilic substitutions. Regulatory listings (EINECS, EC Inventory) confirm its industrial use .
(c) 3',4'-Difluoro-5'-methoxy-3-methylbutyrophenone
  • Structure : Features fluorine atoms at the 3' and 4' positions and a methyl group at the 3-position.
  • Properties : Fluorine substituents enhance metabolic stability and lipophilicity, making it advantageous in drug design .
(d) 4'-Methyl-3,4-dihydroxybenzophenone (CAS 1391053-03-4)
  • Structure : Replaces the methoxy group with hydroxyl groups and introduces a methyl substituent.
  • Properties : Hydroxyl groups enable hydrogen bonding, improving water solubility. Used as a related compound in tolcapone analysis (ISO Guide) .

Physicochemical Properties

Compound CAS Number Molecular Weight (g/mol) Key Substituents Solubility Key Characteristics
3,3-Dimethyl-4'-methoxybutyrophenone Not provided ~206.28 3,3-dimethyl, 4'-methoxy Likely DCM/MeOH* Discontinued; steric hindrance
4'-Methoxybutyrophenone 4160-51-4 178.23 4'-methoxy DCM/MeOH (98/2) High purity; reference standard
4-Chloro-4'-methoxybutyrophenone 40877-19-8 226.68 4-chloro, 4'-methoxy Not reported EINECS-listed; halogenated analog
4'-Methyl-3,4-dihydroxybenzophenone 1391053-03-4 242.27 3,4-dihydroxy, 4'-methyl DCM/MeOH (98/2) High solubility; tolcapone impurity

*Inferred from solubility trends of analogous compounds .

Biological Activity

3,3-Dimethyl-4'-methoxybutyrophenone (CAS No. 85157-92-2) is a compound that has garnered attention in scientific research due to its potential biological activities and applications. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic potentials, and relevant case studies.

This compound is synthesized primarily through Friedel-Crafts acylation, where 4-methoxybenzoyl chloride reacts with 3,3-dimethylbutan-2-one in the presence of a Lewis acid catalyst such as aluminum chloride. This process is conducted under anhydrous conditions to prevent hydrolysis of the acyl chloride.

The biological activity of this compound is attributed to its interaction with various molecular targets. It has been shown to act as an inhibitor or activator of specific enzymes, influencing biochemical pathways and processes. Notably, it may inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism and detoxification.

Biological Activities

Anticancer Activity:
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The compound's effectiveness is often measured using IC50 values, with lower values indicating higher potency. For instance, in one study, it demonstrated an IC50 value of 12.41 µM against HepG2 cells .

Antibacterial Activity:
The compound has also been investigated for its antibacterial effects. It showed activity against various bacterial strains including E. faecalis, P. aeruginosa, and K. pneumoniae. The minimum inhibitory concentration (MIC) for these bacteria ranged from 40 to 50 µg/mL, indicating its potential as an antibacterial agent .

Anti-inflammatory Effects:
In addition to its antibacterial and anticancer properties, this compound has been studied for its anti-inflammatory effects. It was found to inhibit pro-inflammatory cytokines such as IL-6 and TNF-α in various assays, suggesting its potential use in treating inflammatory conditions .

Case Studies

  • Anticancer Efficacy:
    A study conducted on MCF-7 cells revealed that treatment with this compound resulted in significant cell cycle arrest at the S phase, indicative of apoptosis induction. The treated cells exhibited elevated levels of lactate dehydrogenase (LDH), a marker for cell damage and cytotoxicity .
  • Antibacterial Testing:
    In another investigation focusing on its antibacterial properties, the compound was tested against standard antibiotics like ceftriaxone. The results showed comparable inhibition zones against the tested organisms, highlighting its potential as a viable alternative or adjunct to existing antibiotics .

Summary of Biological Activities

Activity TypeObserved EffectsIC50/ MIC Values
Anticancer Induces apoptosis in MCF-7 and HepG2 cellsIC50 = 12.41 µM (HepG2)
Antibacterial Effective against E. faecalis, P. aeruginosaMIC = 40-50 µg/mL
Anti-inflammatory Inhibits IL-6 and TNF-αEffective at 10 µg/mL

Q & A

Q. What are the recommended synthetic routes for 3,3-Dimethyl-4'-methoxybutyrophenone, and how can regioselectivity be controlled?

  • Methodological Answer : The synthesis typically involves Friedel-Crafts acylation, where a methoxy-substituted aromatic ring reacts with a 3,3-dimethylbutyryl chloride derivative. To ensure regioselectivity at the 4'-position, electron-donating methoxy groups direct electrophilic substitution para to the substituent. Catalysts like AlCl₃ or FeCl₃ are used to activate the acylating agent. For example, bromination protocols (as seen in analogous compounds like 3’-Bromo-2,2-dimethylbutyrophenone) suggest using N-bromosuccinimide (NBS) with controlled stoichiometry to avoid over-substitution . Protecting groups (e.g., acetyl for hydroxyl intermediates) may be employed if competing reactions occur.

Q. What spectroscopic techniques are optimal for characterizing this compound, and how are key functional groups identified?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H NMR will show distinct peaks for the methoxy group (~δ 3.8 ppm) and aromatic protons (split patterns depend on substitution). ¹³C NMR confirms the carbonyl (C=O) at ~200 ppm and quaternary carbons in the dimethyl groups.
  • IR Spectroscopy : Strong absorption bands for C=O (~1680 cm⁻¹) and aromatic C-O (~1250 cm⁻¹) are critical.
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z ~206 for C₁₃H₁₈O₂) and fragmentation patterns help confirm the structure.
    Comparative data from analogs like 3',5'-Dimethoxy-4'-hydroxyacetophenone (CAS 2478-38-8) validate these methods .

Q. What are the critical safety considerations when handling this compound in laboratory settings?

  • Methodological Answer :
  • Storage : Store in airtight containers under inert atmospheres to prevent oxidation. Avoid exposure to moisture, as seen in safety protocols for 3-Hydroxy-4-methoxyacetophenone .
  • PPE : Use nitrile gloves, lab coats, and safety goggles. Fume hoods are mandatory during synthesis due to potential irritant vapors.
  • Waste Disposal : Follow EPA guidelines for ketone-containing organic waste.

Advanced Research Questions

Q. How do electronic effects of the 4'-methoxy group influence the reactivity of 3,3-Dimethylbutyrophenone derivatives in nucleophilic substitution reactions?

  • Methodological Answer : The electron-donating methoxy group activates the aromatic ring toward electrophilic attack but deactivates it toward nucleophilic substitution. For example, in halogenation or nitration, the methoxy group directs substituents para or ortho. Computational studies (e.g., DFT calculations) can map electron density to predict reactivity. Experimental validation involves comparing reaction rates with analogs like 4'-Chloro-3,3-dimethylbutyrophenone (CAS 60851-32-3), where electron-withdrawing groups alter reaction pathways .

Q. What strategies can resolve contradictions in reported bioactivity data for this compound across different studies?

  • Methodological Answer :
  • Purity Analysis : Use HPLC (e.g., C18 columns with UV detection at 254 nm) to verify compound purity (>95%). Impurities in analogs like 3-(Dimethyl-d6-amino)-4’-bromopropiophenone Hydrochloride have skewed bioactivity results .
  • Assay Standardization : Replicate assays under controlled conditions (pH, temperature) to minimize variability. Cross-reference with structurally similar pharmacologically active butyrophenones, such as γ-fluorinated derivatives .

Q. How can computational methods be integrated with experimental data to predict the physicochemical properties of this compound?

  • Methodological Answer :
  • QSAR Modeling : Use software like Schrödinger or MOE to correlate substituent effects (e.g., methoxy vs. chloro) with logP, solubility, and bioavailability. Data from PubChem entries (e.g., 3’-Bromo-2,2-dimethylbutyrophenone, DTXSID10642430) provide training datasets .
  • Molecular Dynamics Simulations : Predict binding affinities to biological targets (e.g., enzymes) by docking studies, validated against experimental IC₅₀ values from analogs .

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